molecular formula C19H23ClN2O4S2 B3929787 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B3929787
M. Wt: 443.0 g/mol
InChI Key: UPYMAGQELCQWIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorophenyl thiol with an appropriate alkylating agent to form the chlorophenyl sulfanyl intermediate.

    Coupling with Alaninamide: The intermediate is then coupled with alaninamide in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

    Introduction of the Methoxyphenyl and Methylsulfonyl Groups:

Chemical Reactions Analysis

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-14(19(23)21-12-13-27-18-10-4-15(20)5-11-18)22(28(3,24)25)16-6-8-17(26-2)9-7-16/h4-11,14H,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYMAGQELCQWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=CC=C(C=C1)Cl)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
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N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
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N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
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N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
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N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 6
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N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

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